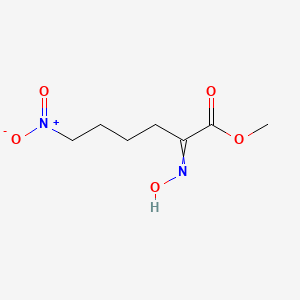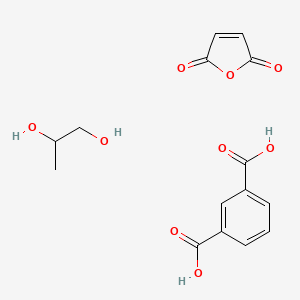![molecular formula C11H16O4 B14689872 Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 35436-50-1](/img/structure/B14689872.png)
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups attached at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be synthesized through the Diels-Alder reaction between dimethyl acetylene dicarboxylate and cyclopentadiene . The reaction is typically carried out at low temperatures to ensure high yields and selectivity. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale Diels-Alder reactions using continuous flow reactors. This method allows for efficient production with consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Reduction: Formation of dimethyl bicyclo[2.2.1]heptane-2,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibiotic properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its ability to undergo various chemical transformations. The compound’s reactivity is primarily due to the strained bicyclic ring system, which makes it susceptible to nucleophilic and electrophilic attacks. The ester groups also play a crucial role in its reactivity, allowing for various functionalization reactions.
類似化合物との比較
Similar Compounds
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Similar structure but with a diene system.
Dimethyl 7-oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylate: Contains an oxygen atom in the ring system.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar bicyclic structure but with methylene groups instead of ester groups.
Uniqueness
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific ester functional groups and the stability provided by the bicyclic ring system. This combination of features makes it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
35436-50-1 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h6-9H,3-5H2,1-2H3 |
InChIキー |
VMPWODPFFNIDSL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2CCC(C2)C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


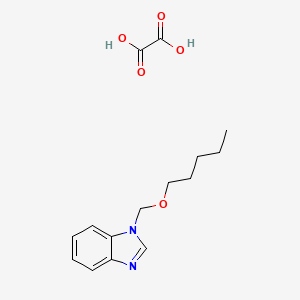
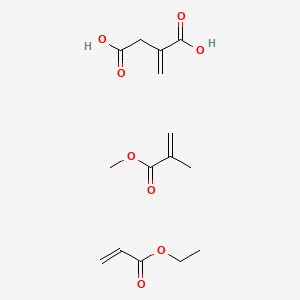
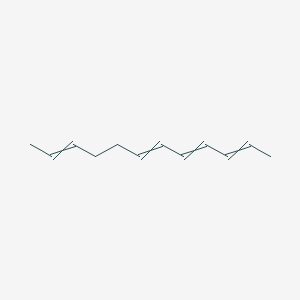
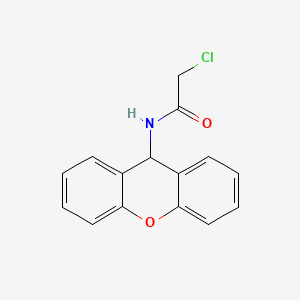

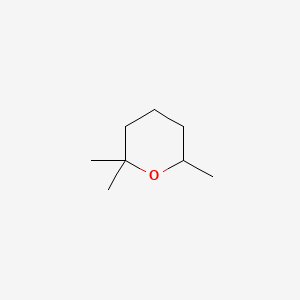
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)





